molecular formula C12H18N4O B2601636 N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide CAS No. 1252265-70-5

N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide

Cat. No. B2601636
CAS RN: 1252265-70-5
M. Wt: 234.303
InChI Key: DBTYPDKUUSUPQH-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amide, ester, alkane) is also identified based on its functional groups .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The choice of reactions depends on the desired compound’s structure .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques provide information about the compound’s functional groups, molecular weight, and structural features .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. For example, amines are known to act as nucleophiles, reacting with halogenoalkanes, acyl chlorides, and acid anhydrides .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets (e.g., proteins, DNA) to exert its effects .

Safety and Hazards

The compound’s safety profile and potential hazards are assessed through toxicological studies. This information is crucial for handling and disposing of the compound safely .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[cyanomethyl(ethyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-2-16(8-7-13)9-11(17)15-12(10-14)5-3-4-6-12/h2-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTYPDKUUSUPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)CC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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